molecular formula C6H8N2OS B13100650 3-Ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

3-Ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B13100650
M. Wt: 156.21 g/mol
InChI Key: IZAYIHOPMFAGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a synthetic intermediate belonging to the class of 3,4-dihydropyrimidin-2(1H)-thiones (DHPMs). The dihydropyrimidine core is a recognized privileged structure in medicinal chemistry, meaning it is a scaffold capable of displaying diverse biological activities by interacting with multiple biological targets . Compounds within this family have been reported to exhibit a wide spectrum of pharmacological properties, including antiviral, antibacterial, antitumor, anti-inflammatory, and antihypertensive activities . Furthermore, this structural motif is found in several bioactive molecules and natural products, such as the marine alkaloid Batzelladine A, a potent HIVgp-120-CD4 inhibitor . Researchers value this class of compounds for developing new therapeutic agents and for their utility in synthetic chemistry, often being accessed via multi-component reactions like the Biginelli reaction or its modifications . This product is intended for research purposes as a building block in drug discovery, chemical biology, and methodological studies. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

3-ethyl-4-sulfanylidene-1H-pyrimidin-2-one

InChI

InChI=1S/C6H8N2OS/c1-2-8-5(10)3-4-7-6(8)9/h3-4H,2H2,1H3,(H,7,9)

InChI Key

IZAYIHOPMFAGKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)C=CNC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of ethyl acetoacetate with thiourea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thioxo group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted thioxopyrimidines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one derivatives. For instance, compounds synthesized from this structure have shown significant antiproliferative effects against human promyelocytic leukemia cell lines (HL-60). In a specific study, derivatives with a 2-thioxo group exhibited high inhibitory activity comparable to all-trans retinoic acid at low concentrations (10 µM) . The structure-activity relationship indicates that the length of alkyl substituents at the 4-position significantly influences biological activity.

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been investigated. Selected derivatives demonstrated moderate antimicrobial activity against various bacterial strains. The synthesis of these compounds using natural catalysts such as granite and quartz has been reported to yield promising results in terms of efficiency and environmental sustainability .

Industrial Applications

Synthesis of Heterocyclic Compounds

The versatility of this compound extends to its role as a precursor in the synthesis of more complex heterocyclic compounds. The ability to modify the thioxo group allows for the development of a variety of derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Cosmetic Formulations

Research into cosmetic formulations has identified potential applications for compounds based on this compound. The unique properties of these compounds may be leveraged in skin care products due to their bioactive characteristics .

Case Studies

Study Focus Findings
Study on Antiproliferative Effects Anticancer ActivityHigh inhibitory activity against HL-60 leukemia cells; structure-dependent efficacy
Antimicrobial Activity Assessment Antimicrobial PropertiesModerate activity against bacterial strains; synthesized using eco-friendly methods
Cosmetic Application Research Cosmetic FormulationPotential use in skin care products due to bioactive properties

Mechanism of Action

The mechanism of action of 3-Ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thioxo group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

3,4-Dihydropyrimidin-2(1H)-ones (Oxo Derivatives)

  • Synthesis: Classical DHPMs (e.g., monastrol derivatives) are synthesized using urea, yielding 4-oxo products. Catalysts like HSO3-SiCoFe-MNPs achieve ~80% yields in ethanol or 1,2-dichloroethane .
  • Biological Activity : Oxo derivatives exhibit calcium channel modulation, antiviral, and antihypertensive properties . For example, ethyl 4-phenyl-6-methyl-DHPM carboxylate shows antioxidant activity (IC₅₀: 42 μM in DPPH assays) .
  • Physicochemical Properties : Lower logP values compared to thio derivatives due to the polar oxo group.

3,4-Dihydropyrimidin-2(1H)-thiones (Thio Derivatives)

  • Synthesis: Substitution of urea with thiourea in the Biginelli reaction. Catalysts like PANI-Co in ethanol yield thio-DHPMs (~68–94%) .
  • Biological Activity: Thio derivatives often show altered bioactivity. For instance, 4-phenyl-3,4-dihydropyrimidin-2(1H)-thione exhibits moderate antimicrobial activity against E.
  • Physicochemical Properties : Higher logP (e.g., ~2.8 vs. ~1.5 for oxo analogs) due to sulfur’s lipophilicity .

Phosphonate-Substituted DHPMs

  • Synthesis : Microwave-assisted Biginelli reactions with β-ketophosphonates yield phosphonate-DHPMs (e.g., 5-diethoxyphosphoryl-4-phenyl derivatives) .
  • Biological Activity : Enhanced cytotoxicity (IC₅₀: 18 μM in MCF-7 cells) due to phosphonate bioisosterism .

Comparative Data Tables

Stability and Reactivity

  • Oxidative Stability : Thio-DHPMs are prone to oxidation under aerobic conditions. Activated carbon/O₂ systems convert DHPMs to pyrimidin-2(1H)-ones, suggesting thio analogs may form disulfides or sulfoxides .
  • Catalytic Effects : Acidic catalysts (e.g., ZrOCl₂·8H₂O) enhance cyclocondensation rates for thio derivatives but may require solvent-free conditions to prevent side reactions .

Biological Activity

3-Ethyl-4-thioxo-3,4-dihydropyrimidin-2(1H)-one is a derivative of the dihydropyrimidine family, which has garnered significant attention due to its diverse biological activities. This compound is synthesized through the Biginelli reaction, a well-known multi-component reaction involving aldehydes, urea or thiourea, and 1,3-dicarbonyl compounds. The biological activities of these compounds include antibacterial, antiviral, antitumor, anti-inflammatory, and antioxidant properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with an appropriate aldehyde and thiourea under various catalytic conditions. Recent studies have reported the use of various catalysts such as trichloroacetic acid and novel nanocatalysts to enhance yield and reduce reaction time under solvent-free conditions .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance:

  • Compounds synthesized from this framework have shown activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like streptomycin .
CompoundBacterial StrainZone of Inhibition (mm)
IVhStaphylococcus aureus14.5
IVcStaphylococcus aureus14.0
IVfEscherichia coliModerate

Antiviral Activity

The antiviral potential of dihydropyrimidine derivatives has been noted in various studies. Some compounds have been identified as inhibitors of viral replication mechanisms, particularly against HIV and other retroviruses .

Antitumor Activity

Dihydropyrimidine derivatives have also demonstrated promising antitumor activity. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
  • Antiviral Mechanism : The inhibition of viral entry or replication through interference with viral enzymes has been suggested.
  • Antitumor Mechanism : Induction of apoptosis and inhibition of angiogenesis are key pathways through which these compounds exert their antitumor effects.

Case Studies

Several case studies have highlighted the efficacy of this compound derivatives:

  • Case Study on Antibacterial Activity : A study evaluated various synthesized derivatives against clinical strains of bacteria. Results indicated that certain modifications to the structure significantly enhanced antibacterial potency.
  • Case Study on Antiviral Properties : A compound derived from this class was tested for its ability to inhibit HIV replication in vitro, showing a dose-dependent response with significant reductions in viral load.

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